molecular formula C19H15N5O2S B2816431 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203125-41-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2816431
CAS RN: 1203125-41-0
M. Wt: 377.42
InChI Key: VIQIZPRRYOAOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Similarly, indole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Indole, on the other hand, is a fused ring structure, consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Thiazole and indole rings can undergo a variety of chemical reactions. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Indole is also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. For instance, the presence of a thiazolidinone ring enhances anti-inflammatory and analgesic activity . These compounds may serve as potential pain-relievers and inflammation modulators.

Antitumor and Cytotoxic Activity

Thiazoles have been associated with antitumor and cytotoxic effects. For instance, certain derivatives demonstrated potent effects against prostate cancer cells . Further research in this area could lead to targeted cancer therapies.

Other Applications

Thiazoles serve as parent compounds for various chemical classes, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c20-17(25)9-13-10-27-19(22-13)23-18(26)12-6-7-16-15(8-12)21-11-24(16)14-4-2-1-3-5-14/h1-8,10-11H,9H2,(H2,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQIZPRRYOAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

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